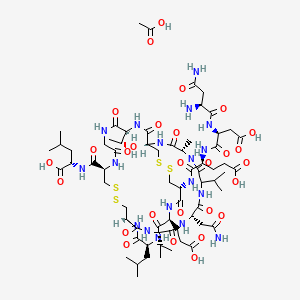
10-Hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Celastrol can be synthesized through various chemical routes. One common method involves the extraction of celastrol from the root of Tripterygium wilfordii using organic solvents such as ethanol or methanol . The extracted compound is then purified through chromatographic techniques.
Industrial Production Methods: Industrial production of celastrol typically involves large-scale extraction from the plant roots, followed by purification processes to obtain the compound in its pure form. Advances in nanotechnology have also led to the development of celastrol-loaded liposomes and nanoparticles to enhance its bioavailability and therapeutic efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: Celastrol undergoes various chemical reactions, including:
Oxidation: Celastrol can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert celastrol into its hydroquinone form.
Substitution: Substitution reactions can introduce different functional groups into the celastrol molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions include quinone derivatives, hydroquinone forms, and substituted celastrol compounds .
Applications De Recherche Scientifique
Chemistry: Celastrol is used as a starting material for the synthesis of novel compounds with enhanced biological activities.
Biology: It is studied for its role in modulating cellular pathways and gene expression.
Medicine: Celastrol exhibits promising anti-cancer, anti-inflammatory, and neuroprotective effects. .
Mécanisme D'action
Celastrol exerts its effects through multiple molecular targets and pathways:
Heat Shock Protein 90 (HSP90) Inhibition: Celastrol inhibits HSP90, leading to the degradation of its client proteins and suppression of cancer cell growth.
Nuclear Factor-kappa B (NF-κB) Pathway: Celastrol inhibits the NF-κB pathway, reducing inflammation and promoting apoptosis in cancer cells.
Antioxidant Activity: Celastrol scavenges reactive oxygen species, protecting cells from oxidative stress.
Comparaison Avec Des Composés Similaires
Celastrol is often compared with other triterpenoids and natural compounds:
Glycyrrhetinic Acid: A triterpenoid from Glycyrrhiza uralensis, glycyrrhetinic acid has structural similarities to celastrol and exhibits anti-inflammatory and anti-obesity effects.
Celastrol stands out due to its broad-spectrum biological activities and potential therapeutic applications, making it a unique and valuable compound in scientific research and medicine.
Propriétés
IUPAC Name |
10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJSQWZMSAGSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(3a,6,6,9a-tetramethyl-2,7-dioxo-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene)-4-methylnona-2,4,6-trienoic acid](/img/structure/B13390410.png)

![7-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid](/img/structure/B13390426.png)


![2-(Hydroxymethyl)-6-[7-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B13390442.png)
![Manganese(2+);3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B13390446.png)
![6-[6-(2-Carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,5a,7,8-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B13390452.png)

![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl] phosphate](/img/structure/B13390489.png)


![1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride](/img/structure/B13390508.png)
![S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} 3-(4-hydroxyphenyl)prop-2-enethioate](/img/structure/B13390511.png)
